
3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Quinazoline-2,4-dione derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, novel quinazolinone derivatives demonstrated significant cytotoxic activity, indicating their potential as anticancer agents (Poorirani et al., 2018). This suggests that derivatives like 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione could be explored for similar biological activities.
Herbicide Discovery
Another significant application of quinazoline-2,4-dione derivatives is in the field of herbicide discovery. Compounds with a quinazoline-2,4-dione scaffold have shown promising herbicidal activity against resistant weeds. For example, pyrazole-quinazoline-2,4-dione hybrids exhibited excellent potency against 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target for herbicide action, suggesting that derivatives of 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione could be potential candidates for herbicide development (He et al., 2020).
Antimicrobial and Antitumor Evaluation
The antimicrobial and antitumor evaluations of quinazoline-2,4-dione derivatives reveal their potential in pharmaceutical development. For instance, nonclassical acridines, quinolines, and quinazolines derived from dimedone showed significant antimicrobial activity, highlighting the therapeutic potential of quinazoline-2,4-dione derivatives in treating infections and cancer (El‐Sabbagh et al., 2010).
Chemical Synthesis and Optimization
Research on quinazoline-2,4-dione derivatives also extends to chemical synthesis and optimization techniques. Innovative methods have been developed for synthesizing quinazoline-2,4-dione derivatives from carbon dioxide, showcasing advancements in sustainable chemistry (Mizuno et al., 2007). This indicates the versatility of quinazoline-2,4-dione derivatives in chemical synthesis, potentially including the synthesis of 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is then reacted with 3-(3,4-dimethylphenyl)quinazolin-2,4(1H,3H)-dione to form the second intermediate. The final step involves the coupling of the second intermediate with 2-(bromomethyl)-1,3-dimethylbenzene to form the target compound.", "Starting Materials": [ "4-ethoxybenzohydrazide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium acetate", "4-ethoxyphenylhydrazine", "acetic acid", "phosphorus pentoxide", "3-(3,4-dimethylphenyl)quinazolin-2,4(1H,3H)-dione", "2-(bromomethyl)-1,3-dimethylbenzene" ], "Reaction": [ "Synthesis of 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde: 4-ethoxybenzohydrazide is reacted with acetic anhydride and sulfuric acid to form the corresponding acetyl derivative. This is then treated with sodium nitrite and sodium acetate to form the diazonium salt, which is then reacted with 4-ethoxyphenylhydrazine to form the target compound. The compound is then purified by recrystallization.", "Synthesis of second intermediate: 3-(3,4-dimethylphenyl)quinazolin-2,4(1H,3H)-dione is reacted with phosphorus pentoxide to form the corresponding quinazoline-2,4(1H,3H)-dione. This is then reacted with the previously synthesized 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde to form the second intermediate. The compound is then purified by column chromatography.", "Coupling of second intermediate with 2-(bromomethyl)-1,3-dimethylbenzene: The second intermediate is dissolved in a suitable solvent and treated with 2-(bromomethyl)-1,3-dimethylbenzene and a base such as potassium carbonate. The reaction mixture is then heated to reflux for several hours to form the target compound. The compound is then purified by column chromatography." ] } | |
Número CAS |
1207020-36-7 |
Nombre del producto |
3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C27H24N4O4 |
Peso molecular |
468.513 |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-4-34-21-13-10-19(11-14-21)25-28-24(35-29-25)16-30-23-8-6-5-7-22(23)26(32)31(27(30)33)20-12-9-17(2)18(3)15-20/h5-15H,4,16H2,1-3H3 |
Clave InChI |
AFFAFVINJXXBOO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



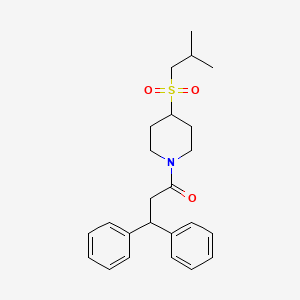
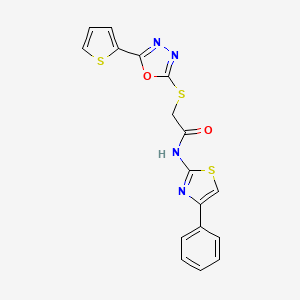
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2962054.png)
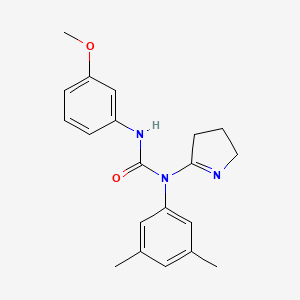

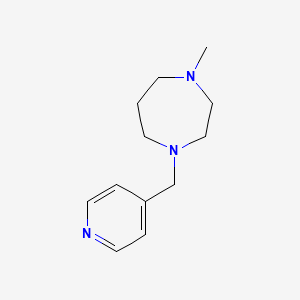

![2-(benzyloxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2962064.png)
![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate](/img/structure/B2962065.png)
![5-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2962066.png)
![N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2962067.png)
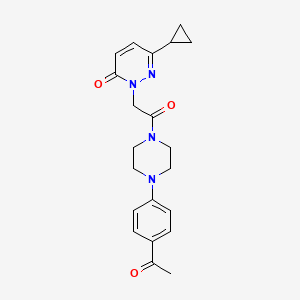
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2962070.png)
![[5-(3-Chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2962072.png)